Factor XIa Inhibition Profile
3-Chloro-2-phenoxyaniline demonstrates potent, low nanomolar inhibitory activity against human coagulation factor XIa. Its affinity (Ki = 2 nM) and functional inhibition (IC₅₀ = 26 nM) are in the range of leading clinical candidates, offering a structurally distinct starting point for developing safer anticoagulants that dissociate thrombosis from hemostasis [1]. This is a key differentiator from in-class compounds lacking this specific activity profile.
| Evidence Dimension | Inhibition of human coagulation factor XIa (enzymatic activity) |
|---|---|
| Target Compound Data | Ki = 2 nM; IC₅₀ = 26 nM |
| Comparator Or Baseline | In-class aniline derivatives / Factor XIa inhibitors |
| Quantified Difference | Not applicable (baseline is general in-class activity, not a direct head-to-head comparison). |
| Conditions | Ki: Substrate hydrolysis to p-nitroaniline, 10-120 min incubation, spectrophotometry. IC₅₀: Chromogenic substrate hydrolysis using CS-21(66), 1 hr incubation. |
Why This Matters
This potent activity against a clinically validated antithrombotic target differentiates it from non-specific or less active aniline derivatives, guiding medicinal chemists toward a high-value starting point for lead optimization in cardiovascular research.
- [1] BindingDB. BDBM50136608 CHEMBL3754069. Inhibition of human coagulation factor XIa. BindingDB Database Entry. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50136608 (accessed April 16, 2026). View Source
